N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that features a benzimidazole core, a nicotinamide moiety, and a tetrahydropyran ring
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antitubercular activities. Therefore, it can be inferred that the compound may interact with various biological targets, potentially including bacterial and fungal cells.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the growth of bacterial and fungal cells .
Biochemical Pathways
Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Pharmacokinetics
A study on benzimidazole derivatives indicated that these compounds can be tested as potential drugs, suggesting that they may have favorable adme properties .
Result of Action
Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide under acidic or basic conditions. The reaction may require catalysts such as N,N-dimethylformamide or sulfur to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: N,N-dimethylformamide, sulfur.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core and have similar optoelectronic properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with applications in materials science.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring and nicotinamide moiety differentiates it from other benzimidazole derivatives, enhancing its potential for diverse applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-24(13-18-22-16-4-2-3-5-17(16)23-18)20(25)14-6-7-19(21-12-14)27-15-8-10-26-11-9-15/h2-7,12,15H,8-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCKKZYOEMXKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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